2-{3-[4-(Tert-butyl)benzyl]-4-oxo-3,4-dihydro-1-phthalazinyl}acetic acid

Medicinal Chemistry Physicochemical Property Prediction Lead Optimization

The N3-(4-tert-butylbenzyl) substitution delivers a 0.5–1.0 log unit LogP increase over unsubstituted benzyl analogs, creating a distinct SAR vector. The free carboxylic acid enables single-step parallel amide library synthesis (≥96 compounds per plate) without additional functional group interconversion. Extensively profiled: 118+ HTS assays allow pre-screening of target engagement (RGS4, mu-opioid receptor) before committing synthesis resources. 90% purity with NMR/HPLC/GC documentation ensures batch consistency across multi-project medicinal chemistry workflows.

Molecular Formula C21H22N2O3
Molecular Weight 350.418
CAS No. 866151-30-6
Cat. No. B2444829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{3-[4-(Tert-butyl)benzyl]-4-oxo-3,4-dihydro-1-phthalazinyl}acetic acid
CAS866151-30-6
Molecular FormulaC21H22N2O3
Molecular Weight350.418
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C(=N2)CC(=O)O
InChIInChI=1S/C21H22N2O3/c1-21(2,3)15-10-8-14(9-11-15)13-23-20(26)17-7-5-4-6-16(17)18(22-23)12-19(24)25/h4-11H,12-13H2,1-3H3,(H,24,25)
InChIKeyQVYLMGHNOUKUDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{3-[4-(Tert-butyl)benzyl]-4-oxo-3,4-dihydro-1-phthalazinyl}acetic acid (CAS 866151-30-6): A Differentiated Phthalazinone Acetic Acid Building Block


2-{3-[4-(Tert-butyl)benzyl]-4-oxo-3,4-dihydro-1-phthalazinyl}acetic acid (CAS 866151-30-6) is a phthalazinone–acetic acid hybrid scaffold bearing a bulky 4-(tert-butyl)benzyl substituent at the N3 position . Phthalazinones are privileged cores in medicinal chemistry, historically yielding aldose reductase inhibitors, PARP inhibitors, and antimycobacterial agents [1]. The combination of the hydrogen-bond-capable carboxylic acid side chain and the lipophilic tert-butylbenzyl group positions this compound as a versatile intermediate for both parallel medicinal chemistry optimization and targeted library synthesis, where modulation of LogD, solubility, and protein binding can be tuned independently of the phthalazinone warhead.

Why a Generic Phthalazinone Acetic Acid Cannot Replace 2-{3-[4-(Tert-butyl)benzyl]-4-oxo-3,4-dihydro-1-phthalazinyl}acetic acid in Structure-Activity Programs


In-class phthalazinone acetic acids are not interchangeable because the N3 substituent and the acetic acid side chain jointly govern target binding, selectivity, and developability parameters. In the antimycobacterial series reported by Sriram et al., replacing the N3 substituent from 4-bromo-2-fluorobenzyl to other aryl groups shifted MIC values against Mycobacterium tuberculosis by more than 10-fold within the same core scaffold [1]. The 4-(tert-butyl)benzyl group on the target compound introduces steric bulk and lipophilicity distinct from unsubstituted benzyl or halogenated benzyl analogs, predicted to increase LogP by approximately 0.5–1.0 log unit relative to the unsubstituted benzyl congener , thereby affecting passive permeability, metabolic stability, and off-target promiscuity. A simple phthalazinone acetic acid without the tert-butylbenzyl motif would yield a different SAR vector and cannot be used as a drop-in replacement without re-optimizing the entire lead series.

Head-to-Head Quantitative Differentiation Evidence for 2-{3-[4-(Tert-butyl)benzyl]-4-oxo-3,4-dihydro-1-phthalazinyl}acetic acid


Predicted Lipophilicity (LogP) Advantage Over the Non-Acidic Phthalazinone Analog Lacking the Acetic Acid Side Chain

The target compound incorporates a free carboxylic acid that reduces predicted LogP by approximately 1.5–2.5 log units compared with the non-acidic comparator 2-(4-tert-butylbenzyl)phthalazin-1(2H)-one (CAS 442660-47-1), which has a predicted ACD/LogP of 4.07 and an estimated Log Kow of 4.85 . Because the target compound is a carboxylic acid (pKa ~4–5), it will be predominantly ionized at physiological pH, further lowering its effective LogD7.4 relative to the neutral comparator. This difference is critical for programs requiring aqueous solubility ≥50 µM for in vitro assay compatibility while retaining sufficient passive permeability.

Medicinal Chemistry Physicochemical Property Prediction Lead Optimization

Differentiated Synthetic Versatility: Carboxylic Acid Handle Versus Non-Functionalized Phthalazinone Analog

The target compound contains a synthetically tractable carboxylic acid at the phthalazinone C1 position (SMILES: CC(C)(C)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C(=N2)CC(=O)O) . This contrasts directly with the non-acid analog 2-(4-tert-butylbenzyl)phthalazin-1(2H)-one (CAS 442660-47-1), which lacks any functional group for derivatization beyond the phthalazinone ring itself . The carboxylic acid enables amide coupling, esterification, reduction to alcohol, and Curtius rearrangement, allowing a single building block to generate diverse libraries—amides, esters, hydrazides, and heterocyclic fusions—without additional synthetic steps to introduce a handle. For procurement, one compound serves the role that would otherwise require two or three distinct in-class analogs.

Parallel Synthesis Medicinal Chemistry Library Design

QC Characterisation and Purity Specification Versus Uncharacterized In-Class Alternatives

The compound is provided by Bidepharm with a standard purity specification of 90% and batch-level QC documentation including NMR, HPLC, and GC as available, based on the vendor's standard product specification model . In contrast, many phthalazinone acetic acid analogs from non-specialist suppliers are listed without quantitative purity specifications or analytical traceability, introducing uncertainty in SAR reproducibility. For a compound priced for screening library supply, a disclosed purity of 90% establishes a baseline that allows users to assess whether further purification is needed for their specific assay tolerance.

Quality Control Vendor Specification Procurement

Broad HTS Profiling Footprint Across Diverse Target Classes Versus Narrowly Characterized Analogs

PubChem BioAssay records indicate that this compound has been tested in ≥118 primary HTS assays spanning target classes that include G-protein coupled receptors (RGS4, mu-opioid receptor, muscarinic M1), proteases (ADAM17, furin), metabolic enzymes (fatty-acid CoA ligase FadD28), and the unfolded protein response pathway . This breadth of screening provides a de facto selectivity profile that phthalazinone analogs tested only in a single targeted assay panel lack. For scientific users prioritizing compounds with known polypharmacology fingerprints, this pre-existing HTS data reduces the risk of investing in a scaffold with undisclosed off-target liabilities.

High-Throughput Screening Target Profiling Off-Target Selectivity

Procurement-Relevant Application Scenarios for 2-{3-[4-(Tert-butyl)benzyl]-4-oxo-3,4-dihydro-1-phthalazinyl}acetic acid


Lead Optimization Programs Requiring a Lipophilic–Hydrophilic Balanced Phthalazinone Scaffold for Parallel SAR Exploration

Programs targeting enzymes or receptors with a hydrophobic sub-pocket that tolerates tert-butylbenzyl groups can use this compound as a single-step derivatization node. The carboxylic acid handle allows rapid amide library synthesis (≥96 compounds in a single parallel plate) without additional functional group interconversion steps . The predicted LogD7.4 of <1.5 (see Section 3, Evidence Item 1) ensures that final amide products retain aqueous solubility compatible with biochemical assay conditions, unlike libraries derived from the non-acid analog 2-(4-tert-butylbenzyl)phthalazin-1(2H)-one (LogP 4.07) that risk precipitation at screening concentrations above 10 µM .

Hit-Triage Workflows Leveraging Pre-Existing PubChem HTS Selectivity Data for Phthalazinone Scaffolds

Research teams can prioritize this compound for secondary screening based on its extensive HTS footprint (≥118 assays). By retrieving percent inhibition or AC50 values from PubChem AIDs (e.g., AID 463111 for RGS4, AID 504326 for mu-opioid receptor), users can assess whether the phthalazinone core engages undesirable targets before any in-house synthesis . This pre-screening capability is unavailable for the vast majority of phthalazinone acetic acid analogs that lack public bioactivity data, making this compound a lower-risk entry point for scaffold repurposing programs.

Medicinal Chemistry Core Facilities Seeking a Single, QC-Documented Phthalazinone Building Block with Multi-Vector Derivatization Potential

Core facilities supporting multiple medicinal chemistry projects can stock this compound as a universal phthalazinone intermediate. The 90% purity with NMR/HPLC/GC documentation ensures batch-to-batch consistency across projects. The carboxylic acid enables amide, ester, and hydrazide formation, covering the three most common derivatization requests in academic and biotech core settings, reducing the need to procure and inventory separate phthalazinone analogs for each vector.

Quote Request

Request a Quote for 2-{3-[4-(Tert-butyl)benzyl]-4-oxo-3,4-dihydro-1-phthalazinyl}acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.